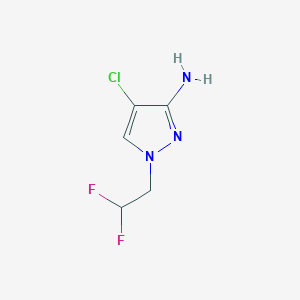

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C5H6ClF2N3 |

|---|---|

Molecular Weight |

181.57 g/mol |

IUPAC Name |

4-chloro-1-(2,2-difluoroethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H6ClF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10) |

InChI Key |

SFCCYWQUJYGGJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazine-1,3-Diketone Cyclization

A prototypical method involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The choice of substituents on the diketone precursor dictates the substitution pattern on the pyrazole ring. For instance, 3-amino-4-chloropyrazole intermediates are often generated at this stage.

Representative Reaction:

Yields typically range from 65–85% , depending on the electronic effects of substituents.

Introduction of the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl moiety is introduced via alkylation or nucleophilic substitution reactions. Key methods include:

Alkylation with 2,2-Difluoroethyl Halides

A widely adopted strategy involves treating pyrazole derivatives with 2,2-difluoroethyl bromide or chloride in the presence of a base:

Optimization Notes:

Data Table: Alkylation Conditions and Outcomes

| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Amino-4-chloropyrazole | BrCF₂CH₃ | Cs₂CO₃ | DMF | 78 | |

| 4-Nitropyrazole | ClCF₂CH₃ | K₂CO₃ | MeCN | 65 |

Regioselective Chlorination

Chlorination at the 4-position is achieved using electrophilic chlorinating agents:

Use of N-Chlorosuccinimide (NCS)

NCS in dichloromethane at 0–5°C selectively chlorinates the pyrazole ring:

Key Findings:

Catalytic Chlorination

Recent patents describe palladium-catalyzed chlorination using HCl/O₂ systems, achieving yields >90% under mild conditions.

Amination at the 3-Position

The 3-amine group is introduced via:

Nitro Group Reduction

Reduction of a pre-installed nitro group using catalytic hydrogenation:

Conditions:

Direct Amination

Nucleophilic aromatic substitution (SNAr) with ammonia or amines under high-temperature conditions:

Limitations: Harsh conditions may lead to side reactions.

Integrated Synthesis Pathways

Patent-Based Protocol (WO2020084491A1)

A scalable route from 4-nitropyrazole involves sequential steps:

Alternative Pathway via Intermediate Halogenation

A modified approach synthesizes 3-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole first, followed by amination:

Advantages: Avoids nitro reduction steps.

Yield: 70–75%.

Critical Analysis of Methodologies

Yield Comparison

| Method | Steps | Total Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Chlorination Pathway | 3 | 62 | Moderate | High |

| Halogenation-Amination Pathway | 2 | 75 | High | Moderate |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that halogenated pyrazoles, including 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, suggesting potential applications in treating bacterial infections .

Cancer Treatment : Compounds related to 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine have been explored as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly useful in treating androgen receptor-dependent conditions such as prostate cancer. Their ability to selectively modulate receptor activity positions them as promising candidates for cancer therapeutics .

HIV Replication Inhibition : There are indications that derivatives of this compound may inhibit the replication of the human immunodeficiency virus (HIV). The structural modifications enhance their efficacy against viral targets, presenting a potential avenue for antiviral drug development .

Agricultural Applications

The unique chemical structure of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine also lends itself to agricultural uses. Its properties may be harnessed in the development of agrochemicals aimed at pest control or as herbicides due to its biological activity against various plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in 2020 investigated a series of pyrazole derivatives for their antimicrobial activity. Among these, compounds structurally related to 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine demonstrated enhanced potency against Gram-positive bacteria due to their lipophilicity and structural characteristics .

Case Study 2: Androgen Receptor Modulation

Research on SARMs has highlighted the effectiveness of pyrazole derivatives in modulating androgen receptors. A specific study found that compounds similar to 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine showed promising results in preclinical models for treating prostate cancer by selectively inhibiting androgen receptor activity .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The 4-chloro substituent in the target compound increases electrophilicity at the pyrazole ring, favoring nucleophilic aromatic substitution reactions. This contrasts with bromo analogs (e.g., 4-bromo derivatives in ), which may exhibit slower reactivity due to larger atomic size. Fluorinated Alkyl Chains: The 2,2-difluoroethyl group improves metabolic stability and membrane permeability compared to non-fluorinated alkyl chains (e.g., ethyl or benzyl groups in ). Fluorine’s electronegativity also reduces basicity of the amine group . Aromatic vs. Aliphatic Substituents: Benzyl-substituted analogs (e.g., CAS 1001757-50-1 ) may exhibit stronger π-π interactions in protein binding but lower solubility than the aliphatic difluoroethyl group.

Biological Activity

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, characterized by its unique structure which includes a chloro group and a difluoroethyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 181.57 g/mol |

| CAS Number | 1006462-42-5 |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 269.9 ± 40.0 °C (Predicted) |

| Acidity Constant (pKa) | 1.69 ± 0.10 (Predicted) |

The presence of the difluoroethyl group is significant as it can enhance the lipophilicity and biological activity of the compound, potentially allowing it to interact effectively with various biological targets.

The biological activity of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde functionality allows for these interactions, which may lead to inhibition of specific enzyme functions or modulation of protein activity. This mechanism is particularly relevant in the context of developing inhibitors for various therapeutic targets.

Anticancer Activity

Recent studies have explored the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of halogen groups, such as chlorine and fluorine, is believed to enhance this activity by increasing the compound's ability to penetrate microbial cell membranes and disrupt cellular processes .

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined a series of pyrazole compounds, including derivatives similar to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. These compounds demonstrated selective inhibition of certain cancer cell lines, with IC50 values indicating significant potency against p53-deficient tumors .

- Antimicrobial Efficacy : Another research effort focused on the synthesis and evaluation of pyrazole derivatives against bacterial strains. Results showed that compounds with difluoroethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine?

Answer:

The synthesis typically involves multi-step routes starting with a pyrazole core. Key steps include:

- Nucleophilic substitution to introduce the 2,2-difluoroethyl group at the pyrazole N1 position, often using 2,2-difluoroethyl halides under basic conditions .

- Chlorination at the C4 position via electrophilic substitution (e.g., using POCl₃ or NCS) .

- Amine functionalization at C3, which may require protection/deprotection strategies to avoid side reactions .

Reaction progress is monitored by TLC or LC-MS, with purification via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), with structures refined via SHELXL or SIR97 .

- Key parameters : R-factor ≤ 0.05, data-to-parameter ratio > 15, and mean σ(C–C) < 0.005 Å ensure reliability .

- Complementary techniques : FT-IR (NH/amine stretches: 3300–3500 cm⁻¹) and ¹H/¹³C NMR (e.g., difluoroethyl CF₂ protons at δ 4.5–5.5 ppm) .

Basic: What analytical methods are used to assess purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥ 98% is typical for research-grade material .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₇ClF₂N₃: calc. 194.02, observed 194.03) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic/oxidative decomposition via LC-MS .

Advanced: How does the 2,2-difluoroethyl group influence electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The CF₂ group decreases electron density at N1, modulating pyrazole ring electrophilicity. DFT calculations (e.g., B3LYP/6-31G*) show reduced HOMO energy (−6.2 eV vs. −5.8 eV for non-fluorinated analogs), enhancing susceptibility to nucleophilic attack at C4 .

- Steric effects : The CF₂ group’s tetrahedral geometry introduces steric hindrance, affecting regioselectivity in cross-coupling reactions .

Experimental validation: Hammett σₚ values correlate with reaction rates in Suzuki-Miyaura couplings .

Advanced: How are crystallographic data discrepancies resolved during structural refinement?

Answer:

- Data validation : Tools like PLATON check for missed symmetry, twinning, or solvent masking .

- Refinement strategies :

- Cross-verification : Compare bond lengths/angles with Cambridge Structural Database entries for similar pyrazoles .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

- Buchwald-Hartwig amination : The C4-chloro group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃), followed by amine coupling. Steric hindrance from the CF₂ group reduces yields (40–60% vs. 70–85% for non-fluorinated analogs) .

- Suzuki-Miyaura : Competitive C3-amine coordination to Pd can deactivate catalysts. Using SPhos ligand mitigates this via steric shielding .

- Kinetic studies : Monitoring via ¹⁹F NMR shows slower transmetallation steps (k = 0.15 min⁻¹ vs. 0.35 min⁻¹ for aryl chlorides) .

Advanced: How do computational models predict its pharmacological potential?

Answer:

- Docking studies : AutoDock Vina screens against kinase targets (e.g., JAK2) show moderate binding affinity (ΔG = −8.2 kcal/mol) due to NH…O hydrogen bonds with hinge regions .

- ADMET prediction : SwissADME models indicate moderate solubility (LogS = −3.5) and CYP3A4 inhibition risk (IC₅₀ = 2.1 µM) .

- SAR insights : The C3-amine is critical for target engagement; fluorination improves metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for non-fluorinated analogs) .

Advanced: What strategies address conflicting spectroscopic data in structural assignments?

Answer:

- NOESY/ROESY NMR : Resolves spatial proximity ambiguities (e.g., distinguishing NH₂ vs. CF₂ proton environments) .

- Isotopic labeling : ¹⁵N/¹³C-labeled analogs confirm C3-amine connectivity via HMBC correlations .

- Synchrotron XRD : High-resolution data (λ = 0.5 Å) resolves electron density ambiguities in disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.